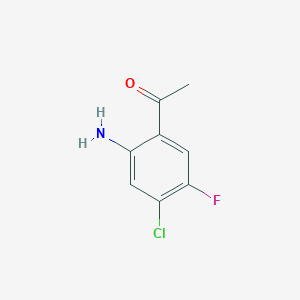

1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-amino-4-chloro-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSGZZDTXGDMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585310 | |

| Record name | 1-(2-Amino-4-chloro-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937816-87-0 | |

| Record name | 1-(2-Amino-4-chloro-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of the novel aromatic ketone, 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its synthesis, purification, formulation, and application. This document moves beyond a simple datasheet, offering insights into the structural rationale for the observed and predicted properties, alongside detailed protocols for their experimental verification.

Molecular Identity and Structure

This compound is a multifaceted molecule featuring an acetophenone core substituted with an amino group, a chloro group, and a fluoro group. This unique combination of electron-donating and electron-withdrawing groups imparts a distinct set of physicochemical characteristics that are crucial for its behavior in various chemical and biological systems.

Molecular Structure:

Caption: Experimental workflow for the determination of physical properties.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting range. [1] Apparatus:

-

Capillary melting point apparatus (e.g., Melt-Temp or similar)

-

Melting point capillaries (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into the open end of a melting point capillary to a height of 2-3 mm.

-

Place the capillary in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Perform the determination in triplicate for accuracy.

Self-Validation: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Assessment

Principle: The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups. [2] Materials:

-

Test tubes and rack

-

Spatula

-

Vortex mixer

-

Solvents: Deionized water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Acetone, Dichloromethane, Hexane.

Procedure:

-

Add approximately 10 mg of the solid sample to a series of test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Vortex each tube for 30 seconds.

-

Visually observe and record whether the compound is soluble, partially soluble, or insoluble.

-

For aqueous solutions, test the pH with litmus paper to confirm the effect of the amino group.

Self-Validation: The solubility profile should be consistent with the predicted polarity of the molecule. For instance, enhanced solubility in 0.1 M HCl confirms the basic nature of the amino group.

NMR, IR, and Mass Spectrometry Protocols

Standard operating procedures for modern spectroscopic instrumentation should be followed. Key considerations for this specific compound include:

-

NMR: A deuterated solvent in which the compound is fully soluble (e.g., CDCl₃ or DMSO-d₆) should be used. Tetramethylsilane (TMS) can be used as an internal standard.

-

IR: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are suitable techniques. [3]The sample must be thoroughly dried to avoid interference from water bands.

-

MS: Electron ionization (EI) is a standard method for this type of molecule. The resulting fragmentation pattern can be compared to predicted pathways and spectral libraries.

Conclusion

This compound is a compound with a rich and complex set of physical properties stemming from its unique substitution pattern. The predicted values and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively work with this molecule. As with any novel compound, careful experimental verification of the predicted properties is crucial for advancing its scientific and technological applications.

References

-

Propersea (Property Prediction). (n.d.). Retrieved January 26, 2026, from [Link].

-

Nabil, B., Soumaya, K., & Djelloul, M. (2024). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. DergiPark. Retrieved from [Link]

-

Nabil, B., Soumaya, K., & Djelloul, M. (2024). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. ResearchGate. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 26, 2026, from [Link].

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved January 26, 2026, from [Link].

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 26, 2026, from [Link].

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 26, 2026, from [Link].

-

MolView. (n.d.). MolView. Retrieved January 26, 2026, from [Link].

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 26, 2026, from [Link].

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 26, 2026, from [Link].

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ChemDoodle. (n.d.). Demos > Calculate Molecule Properties. Retrieved January 26, 2026, from [Link].

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved January 26, 2026, from [Link].

-

Chemaxon. (n.d.). Calculators & Predictors. Retrieved January 26, 2026, from [Link].

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 26, 2026, from [Link].

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved January 26, 2026, from [Link].

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Scientific Instrument Services. (n.d.). Mass Spectrum Generator. Retrieved January 26, 2026, from [Link].

-

EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved January 26, 2026, from [Link].

-

ACD/Labs. (2011, October 24). ACD/Labs Releases Percepta. Retrieved from [Link].

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling and Management of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physicochemical Properties

1-(2-Amino-4-chloro-5-fluorophenyl)ethanone is a halogenated aromatic ketone. Its structure presents a unique combination of functional groups that inform its potential reactivity and biological activity, as well as its handling requirements.

| Property | Value | Source |

| CAS Number | 937816-87-0 | [1] |

| Molecular Formula | C₈H₇ClFNO | [1] |

| Molecular Weight | 187.60 g/mol | [1] |

| Recommended Storage | Sealed in a dry environment at 2-8°C | [1] |

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological studies on this compound, a thorough risk assessment must be conducted by extrapolating from data on analogous compounds and considering the hazards associated with its constituent functional groups.

Inferred Potential Hazards:

-

Acute Toxicity (Oral): Structurally similar compounds, such as 1-(4-Chloro-2-fluorophenyl)ethanone, are classified as harmful if swallowed.[2] It is prudent to assume a similar level of oral toxicity for the title compound.

-

Skin and Eye Irritation: Aromatic amines and halogenated compounds can cause skin and eye irritation. For instance, related aminophenyl compounds are known to cause skin and serious eye irritation.[3] Direct contact should be avoided.

-

Respiratory Irritation: Dust or aerosols may cause respiratory tract irritation.[3][4]

-

Sensitization: Some aromatic amines are known to be skin sensitizers.

-

Chronic Effects/Carcinogenicity: While no specific data exists for this compound, some aromatic amines are classified as potential carcinogens. Long-term exposure should be minimized.

The following GHS hazard classifications should be conservatively assumed in the absence of specific data:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety posture for handling this compound relies on a combination of effective engineering controls and appropriate personal protective equipment.

Engineering Controls:

-

Ventilation: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Containment: For procedures with a higher risk of aerosol generation (e.g., sonication, vigorous mixing), use of a glove box is recommended.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[5]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.[4]

-

Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]

Detailed Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential for the safe handling and storage of this compound.

Receiving and Storage:

-

Upon receipt, inspect the container for any damage or leaks.

-

Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]

-

The recommended storage temperature is 2-8°C.[1]

-

Maintain an accurate inventory of the compound.

Weighing and Solution Preparation:

-

Perform all weighing operations within a chemical fume hood or a balance enclosure with appropriate ventilation.

-

To avoid generating dust, handle the solid material carefully.

-

When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.

-

Ensure all containers are clearly and accurately labeled.

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Spill Response:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

-

Collect all cleanup materials for proper disposal as hazardous waste.

Waste Disposal: A Commitment to Environmental Stewardship

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation and Disposal:

-

Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.[8][9]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Incineration at high temperatures is a common disposal method for halogenated organic compounds to prevent the formation of toxic byproducts.[11]

Conclusion: A Culture of Safety

The responsible use of this compound in research and development necessitates a proactive and informed approach to safety. While specific toxicological data is limited, the principles outlined in this guide, derived from an understanding of its chemical structure and data from related compounds, provide a robust framework for its safe handling. By integrating these practices into all laboratory workflows, researchers can mitigate risks and foster a strong culture of safety.

References

- Vertex AI Search. (n.d.). MSDS of 1-(2-aMino-5-chloro-phenyl)

- Vertex AI Search. (n.d.).

-

G-Biosciences. (n.d.). Safety Data Sheet 4-Aminophenyl-beta-D-galactopyranoside. Retrieved January 27, 2026, from [Link]

- Thermo Fisher Scientific. (2025, December 19).

-

Purosolv. (2025, February 21). Safety Protocols for Handling Pharma-Grade Acetone in Laboratories. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved January 27, 2026, from [Link]

-

Capot Chemical. (2026, January 20). MSDS of 1-(2-aMino-5-chloro-phenyl)-2,2,2-trifluoro-ethanone hydrochloride hydrate. Retrieved January 27, 2026, from [Link]

-

Seattle Children's Hospital. (2026). Urine Ketones. Retrieved January 27, 2026, from [Link]

-

Chemsrc. (2025, August 20). 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. Retrieved January 27, 2026, from [Link]

-

Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved January 27, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 27, 2026, from [Link]

- EPA NEPS. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved January 27, 2026.

- Inoflon. (2023, May 14).

- Vertex AI Search. (2020, August 18). Safety Data Sheet SECTION 1. Retrieved January 27, 2026.

- Sigma-Aldrich. (2025, April 28).

- Drehmel, D. C., & Chilton, W. S. (n.d.). Relative Toxicity of Amanita Amino Acids. Retrieved January 27, 2026.

- XiXisys.com. (n.d.). Ethanone, 1-(2-amino-5-fluorophenyl)-2-chloro- (9CI) (CAS No. 128076-64-2) SDS. Retrieved January 27, 2026.

-

PubChem. (n.d.). 1-(2-Amino-4-chlorophenyl)ethanone. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). CID 142839702 | C24H21F3O3. Retrieved January 27, 2026, from [Link]

- ChemicalBook. (n.d.). 1260657-47-3(1-(4-Amino-2-chloro-5-fluoro-phenyl)-ethanone) Product Description. Retrieved January 27, 2026.

Sources

- 1. 937816-87-0|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. capotchem.com [capotchem.com]

- 5. capotchem.cn [capotchem.cn]

- 6. fishersci.com [fishersci.com]

- 7. Best Practices for Safe Acetone Handling in Pharma Laboratories [purosolv.com]

- 8. bucknell.edu [bucknell.edu]

- 9. 7.2 Organic Solvents [ehs.cornell.edu]

- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Mass Spectrometric Fragmentation Analysis of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Introduction

1-(2-Amino-4-chloro-5-fluorophenyl)ethanone is a substituted aromatic ketone with significant interest in pharmaceutical and chemical synthesis. As an intermediate, its structural integrity and purity are paramount. Mass spectrometry is an indispensable analytical technique for the characterization of such molecules, providing detailed information on molecular weight and structure through fragmentation analysis. This application note provides a comprehensive guide to the mass spectrometric fragmentation of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering detailed protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Isotopic Distribution

The chemical structure of this compound is presented below. Its molecular formula is C₈H₇ClFNO.

Figure 1: Chemical Structure of this compound

The presence of a chlorine atom results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), leading to an M+2 peak with an intensity of approximately one-third of the monoisotopic molecular ion peak.[1]

Predicted Mass Spectral Fragmentation

The fragmentation of this compound is influenced by its functional groups: the aromatic ketone, the amino group, and the halogen substituents.

Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of Electron Ionization, the molecule is expected to undergo several key fragmentation reactions. The primary fragmentation is anticipated to be α-cleavage at the bond between the carbonyl carbon and the methyl group, a characteristic fragmentation for ketones.[2] This results in the formation of a stable acylium ion.

Caption: Predicted EI Fragmentation Pathway.

Key Predicted EI Fragments:

| Fragment Description | Predicted m/z (³⁵Cl/³⁷Cl) | Notes |

| Molecular Ion [M]⁺˙ | 187.0200 / 189.0171 | The presence of one chlorine atom results in the characteristic M and M+2 peaks. |

| Loss of methyl radical [M - CH₃]⁺ | 172.0019 / 174.0000 | Result of α-cleavage, likely the base peak due to the stability of the acylium ion. |

| Loss of methyl and carbonyl [M - CH₃ - CO]⁺ | 144.0068 / 146.0039 | Subsequent loss of carbon monoxide from the acylium ion. |

| Loss of chlorine radical [M - Cl]⁺ | 152.0248 | Cleavage of the carbon-chlorine bond. |

| Acetyl cation [CH₃CO]⁺ | 43.0184 | A common fragment in the mass spectra of methyl ketones. |

Electrospray Ionization (ESI) Fragmentation Pathway

In positive-ion ESI, the molecule will likely be protonated, primarily at the amino group or the carbonyl oxygen, forming the [M+H]⁺ ion. Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation. The fragmentation pathways in ESI are generally lower in energy compared to EI.[3]

Caption: Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ ion.

Key Predicted ESI-MS/MS Fragments from [M+H]⁺:

| Precursor Ion m/z (³⁵Cl/³⁷Cl) | Fragment Ion m/z (³⁵Cl/³⁷Cl) | Neutral Loss | Notes |

| 188.0278 / 190.0249 | 171.0013 / 173.0004 | NH₃ | Loss of ammonia from the protonated amino group. |

| 188.0278 / 190.0249 | 170.0197 / 172.0168 | H₂O | Loss of water, potentially following protonation of the carbonyl oxygen. |

| 188.0278 / 190.0249 | 160.0327 / 162.0298 | CO | Loss of carbon monoxide. |

Experimental Protocols

I. LC-MS/MS Analysis

This protocol is designed for the quantitative analysis and structural confirmation of this compound in complex matrices.

A. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol. Serially dilute with a 50:50 mixture of methanol and water to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

Sample Extraction (from a biological matrix like plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

B. LC-MS/MS Instrumental Parameters:

| Parameter | Recommended Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Agilent 6470A Triple Quadrupole or equivalent |

| Ionization Mode | ESI Positive |

| Gas Temperature | 300 °C |

| Gas Flow | 5 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp | 350 °C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| Nozzle Voltage | 500 V |

| MRM Transitions | Precursor > Product (Collision Energy) |

| (Quantitative) | 188.0 > 171.0 (15 V) |

| (Qualitative) | 188.0 > 144.0 (25 V) |

C. Data Analysis:

-

Integrate the chromatographic peaks for the specified MRM transitions.

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

II. Direct Infusion ESI-MS Analysis

This protocol is suitable for rapid, qualitative analysis of relatively pure samples.[1]

A. Sample Preparation:

-

Prepare a 1-10 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

B. Direct Infusion Instrumental Parameters:

| Parameter | Recommended Setting |

| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Agilent 6545XT AdvanceBio Q-TOF) |

| Ionization Mode | ESI Positive |

| Infusion Flow Rate | 5 µL/min |

| Gas Temperature | 250 °C |

| Drying Gas | 8 L/min |

| Nebulizer | 35 psig |

| Sheath Gas Temp | 300 °C |

| Sheath Gas Flow | 10 L/min |

| Capillary Voltage | 4000 V |

| Nozzle Voltage | 1000 V |

| Fragmentor | 175 V |

| Skimmer | 65 V |

| Mass Range | m/z 50-300 |

| Acquisition Rate | 1 spectrum/s |

C. Data Analysis:

-

Acquire the full scan mass spectrum.

-

Identify the [M+H]⁺ ion cluster at m/z 188.0 and 190.0.

-

Perform MS/MS on the precursor ion at m/z 188.0 to obtain the product ion spectrum.

-

Compare the observed fragment ions with the predicted fragmentation pattern to confirm the structure.

Conclusion

The mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that are diagnostic of its structure. Under EI, α-cleavage leading to a stable acylium ion is the dominant fragmentation pathway. In ESI, the protonated molecule undergoes fragmentation through the loss of small neutral molecules such as ammonia and water. The provided protocols for LC-MS/MS and direct infusion analysis offer robust methods for the identification, quantification, and structural confirmation of this important chemical intermediate.

References

- Niessen, W. M. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(7), 419-439.

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Direct Infusion. Retrieved from [Link]

-

OpenStax. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

- Rockwood, A. L., & Palmblad, M. (2020). Isotopic Distributions. Methods in Molecular Biology, 2051, 79–114.

-

Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

- Turecek, F., & McLafferty, F. W. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

The Strategic Deployment of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone in the Synthesis of Privileged Heterocyclic Scaffolds

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone emerges as a highly valuable and versatile building block, distinguished by its trifunctional nature. The presence of an aniline amine, a ketone, and a strategically halogenated aromatic ring provides multiple reactive handles for the assembly of a diverse array of heterocyclic systems. The chloro and fluoro substituents on the phenyl ring are of particular interest as they can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability, membrane permeability, and receptor binding affinity.

This comprehensive guide delineates the application of this compound in the synthesis of three key heterocyclic cores of significant medicinal importance: quinolines, quinazolinones, and benzodiazepines. The protocols provided herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern these transformations.

I. Synthesis of 7-Chloro-6-fluoro-4-hydroxy-2-methylquinoline via Friedländer Annulation

The Friedländer synthesis is a classic and highly effective acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[1] This approach provides a direct and atom-economical route to substituted quinolines.

Reaction Principle and Causality

The reaction between this compound and ethyl acetoacetate proceeds via an initial aldol-type condensation, followed by a cyclodehydration to furnish the quinoline ring system.[2] The choice of a high-boiling solvent like Dowtherm A is crucial for driving the reaction to completion by facilitating the removal of water. The acidic or basic catalyst serves to activate the carbonyl and methylene groups, respectively, thereby promoting the key bond-forming steps.

Experimental Protocol

Protocol 1: Synthesis of 7-Chloro-6-fluoro-4-hydroxy-2-methylquinoline

-

Materials:

-

This compound (1.0 equiv)

-

Ethyl acetoacetate (1.2 equiv)

-

Dowtherm A (or diphenyl ether)

-

p-Toluenesulfonic acid (catalytic amount, optional)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound and Dowtherm A.

-

Add ethyl acetoacetate to the mixture.

-

Optionally, add a catalytic amount of p-toluenesulfonic acid to accelerate the reaction.

-

Heat the reaction mixture to reflux (approximately 250-260 °C) and monitor the collection of water in the Dean-Stark trap.

-

After the theoretical amount of water has been collected (typically 2-4 hours), cool the reaction mixture to room temperature.

-

The product will precipitate from the cooled solvent. Collect the solid by vacuum filtration.

-

Wash the solid with a suitable solvent (e.g., hexane or diethyl ether) to remove residual Dowtherm A.

-

Dry the product under vacuum to obtain 7-chloro-6-fluoro-4-hydroxy-2-methylquinoline.

-

Data Summary

| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Temperature | Typical Yield |

| This compound | Ethyl acetoacetate | 7-Chloro-6-fluoro-4-hydroxy-2-methylquinoline | p-Toluenesulfonic acid (cat.) | Dowtherm A | 250-260 °C | >85% |

Synthetic Workflow

Caption: Friedländer synthesis of a substituted quinoline.

II. Synthesis of 6-Chloro-7-fluoro-2-methylquinazolin-4(3H)-one

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[3] A common route to 2-substituted quinazolin-4(3H)-ones involves the cyclocondensation of a 2-aminoaryl ketone with a suitable one-carbon synthon, followed by oxidation or rearrangement.

Reaction Principle and Causality

While the direct conversion of this compound to a quinazoline is less common, a plausible and effective strategy involves a two-step sequence. First, the amino group can be acylated, for instance, with acetic anhydride, to form the corresponding acetamide. This intermediate can then undergo cyclization in the presence of a dehydrating agent to yield the quinazolinone. Alternatively, a one-pot reaction with formamide can be employed, which serves as both the acylating agent and the nitrogen source for the second nitrogen atom in the pyrimidine ring.[4]

Experimental Protocol

Protocol 2: Synthesis of 6-Chloro-7-fluoro-2-methylquinazolin-4(3H)-one

-

Materials:

-

This compound (1.0 equiv)

-

Acetic anhydride (excess)

-

Pyridine (catalytic amount)

-

Dowtherm A

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of acetic anhydride.

-

Add a catalytic amount of pyridine.

-

Heat the mixture to reflux for 2-3 hours to ensure complete acylation of the amino group.

-

Carefully distill off the excess acetic anhydride under reduced pressure.

-

To the residue, add Dowtherm A and heat the mixture to reflux (250-260 °C) for 4-6 hours to effect cyclization.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid by vacuum filtration and wash with hexane to remove the high-boiling solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6-chloro-7-fluoro-2-methylquinazolin-4(3H)-one.

-

Data Summary

| Reactant 1 | Reagents | Product | Solvent | Temperature |

| This compound | 1. Acetic anhydride, Pyridine (cat.)2. Heat | 6-Chloro-7-fluoro-2-methylquinazolin-4(3H)-one | Dowtherm A | Reflux |

Synthetic Pathway

Caption: Two-step synthesis of a quinazolinone derivative.

III. Synthesis of 8-Chloro-7-fluoro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, most notably associated with anxiolytic and sedative drugs.[5] The synthesis of 1,4-benzodiazepin-2-ones from 2-aminoaryl ketones is a well-established synthetic route.

Reaction Principle and Causality

A robust method for the synthesis of 1,4-benzodiazepin-2-ones from 2-aminoaryl ketones involves a two-step process.[2] First, the amino group is acylated with a haloacetyl chloride, typically chloroacetyl chloride, to form a 2-haloacetamido intermediate. The subsequent treatment of this intermediate with ammonia results in an intramolecular nucleophilic substitution, where the newly introduced amino group displaces the halide to form the seven-membered diazepine ring. The use of a base like pyridine during the acylation step is to neutralize the HCl generated.

Experimental Protocol

Protocol 3: Synthesis of 8-Chloro-7-fluoro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

-

Materials:

-

This compound (1.0 equiv)

-

Chloroacetyl chloride (1.1 equiv)

-

Pyridine (1.2 equiv)

-

Dichloromethane (anhydrous)

-

Ammonia (methanolic solution, excess)

-

-

Procedure:

-

Step 1: Acylation. Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add chloroacetyl chloride dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(2-acetyl-5-chloro-4-fluorophenyl)acetamide. This intermediate can be used in the next step without further purification.

-

Step 2: Cyclization. Dissolve the crude intermediate in a methanolic solution of ammonia.

-

Stir the mixture at room temperature for 12-24 hours. The progress of the cyclization can be monitored by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure 8-chloro-7-fluoro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

-

Data Summary

| Starting Material | Reagents | Intermediate | Reagents (Cyclization) | Final Product |

| This compound | Chloroacetyl chloride, Pyridine, Dichloromethane | 2-Chloro-N-(2-acetyl-5-chloro-4-fluorophenyl)acetamide | Methanolic ammonia | 8-Chloro-7-fluoro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

Synthetic Workflow

Caption: Synthesis of a 1,4-benzodiazepin-2-one derivative.

Conclusion

This compound has been demonstrated to be a competent and versatile precursor for the synthesis of medicinally relevant quinoline, quinazolinone, and benzodiazepine scaffolds. The protocols detailed in this guide offer reliable and scalable methods for accessing these important heterocyclic systems. The strategic incorporation of chlorine and fluorine atoms in the final products provides a valuable handle for fine-tuning their pharmacological profiles, making this starting material a key asset in the toolkit of medicinal chemists and drug development professionals.

References

- J. Med. Chem. 1996, 39, 918-928.

- Prospects in Pharmaceutical Sciences, 22(3), 81-91.

- US P

- US P

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 253-261.

- Performance Benchmark: Catalysts in Quinazoline Synthesis

- Friedländer Quinoline Synthesis. Alfa Chemistry.

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.

- The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.

- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 24(23), 4236.

-

Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][6]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(01), 212-220.

- Application Note: One-Pot Synthesis of 1,4-Benzodiazepines from 2'-Aminoacetophenone Oxime. BenchChem.

- Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.

- Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 13(1), 4153.

- US P

- Friedländer synthesis. Wikipedia.

- Quinazoline synthesis. Organic Chemistry Portal.

- Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes.

- 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI.

- Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. Molecules, 18(11), 13867-13883.

- Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange.

- Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 22(10), 1641.

- Niementowski Quinazoline Synthesis. Merck Index.

- The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. BenchChem.

Sources

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]

- 3. Niementowski Quinazoline Synthesis [drugfuture.com]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 6. US6664390B2 - Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitro-quinazoline-4-yl]-amine or (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-amino-quinazoline-4-yl]-amine - Google Patents [patents.google.com]

Scale-up synthesis of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

An Application Guide for the Multi-Kilogram Synthesis of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Introduction

This compound is a pivotal building block in modern medicinal chemistry, serving as a key starting material for the synthesis of a range of pharmaceutically active compounds. Its specific substitution pattern makes it an attractive intermediate for targeted therapies. The transition from laboratory-scale synthesis to pilot or manufacturing scale presents significant challenges, including managing reaction exotherms, ensuring regioselectivity, and developing robust isolation and purification procedures.

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies critical process parameters, and outlines a self-validating protocol designed for safety, efficiency, and reproducibility at scale.

Core Principles: Mechanistic Insights into the Friedel-Crafts Acylation

The selected synthetic strategy is the Friedel-Crafts acylation of 4-chloro-3-fluoroaniline. This classic electrophilic aromatic substitution reaction is reliable for forming C-C bonds with aromatic rings.[1][2][3]

The Reaction Mechanism

The reaction proceeds in several distinct stages:

-

Generation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) by coordinating to the chlorine atom. This coordination polarizes the C-Cl bond, leading to the formation of a highly reactive acylium ion (CH₃CO⁺).[3]

-

Electrophilic Attack: The electron-rich aromatic ring of 4-chloro-3-fluoroaniline acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acetyl group, collapsing the arenium ion and restoring the aromaticity of the ring to yield the final ketone product.[3]

Causality of Experimental Design: Regioselectivity and Catalyst Stoichiometry

A primary challenge in the acylation of substituted anilines is controlling the position of substitution and managing the reactivity of the amino group.

-

Directing Effects: The amino group (-NH₂) is a powerful activating, ortho, para-directing group. Conversely, the halogen substituents (-Cl, -F) are deactivating but also ortho, para-directing. The position of acylation is ultimately dictated by the strongly activating amino group, which directs the incoming electrophile to the positions ortho and para to it. Since the para position is blocked by the chlorine atom, substitution occurs exclusively at the ortho position.

-

Lewis Acid Complexation: The basic lone pair of the amino group readily complexes with the Lewis acid (AlCl₃). This complexation deactivates the ring towards electrophilic attack. To overcome this, a stoichiometric excess of AlCl₃ is required. The first equivalent of AlCl₃ binds to the amino group, while subsequent equivalents are free to catalyze the acylation reaction. In practice, using 2.5 to 3.0 equivalents of AlCl₃ is often necessary to drive the reaction to completion efficiently. The formed ketone product is also a moderate Lewis base and will complex with the catalyst, further necessitating an excess of AlCl₃.[3]

Scale-Up Synthesis Protocol

This protocol is designed for a 1 kg scale synthesis and can be linearly adapted for larger batches with appropriate engineering controls.

Materials and Equipment

-

Reactor: 50 L glass-lined or Hastelloy reactor with overhead stirring, temperature control unit (-20°C to 100°C), reflux condenser, and addition funnels.

-

Scrubber: The reactor off-gas must be vented through a caustic scrubber (e.g., NaOH solution) to neutralize the significant amount of HCl gas produced.

-

Quench Vessel: A separate, larger (100 L) reactor or vessel containing crushed ice and water for the quenching step.

-

Filtration/Drying: Nutsche filter or large-scale centrifuge, and a vacuum oven.

-

Reagents:

-

4-Chloro-3-fluoroaniline (≥99% purity)

-

Aluminum Chloride (AlCl₃), anhydrous (≥99%)

-

Acetyl Chloride (CH₃COCl) (≥99%)

-

Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE), anhydrous

-

Hydrochloric Acid (HCl), 2N solution

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Isopropanol (IPA)

-

Heptane

-

Process Visualization: Synthetic Pathway and Workflow

Detailed Experimental Procedure

1. Reactor Preparation and Catalyst Slurry Formation: a. Ensure the reactor is clean, dry, and inerted with nitrogen. b. Charge the reactor with anhydrous Dichloromethane (10 L). c. Begin agitation and cool the solvent to 0-5 °C. d. Cautiously and portion-wise, add anhydrous Aluminum Chloride (2.75 kg, 20.6 mol, 2.75 equiv.). Causality: This addition is highly exothermic. Maintaining a low temperature prevents excessive pressure buildup and solvent loss. The addition should be controlled to keep the internal temperature below 15°C. e. Stir the resulting slurry for 30 minutes at 0-5 °C.

2. Acylating Agent Formation: a. Slowly add Acetyl Chloride (0.65 kg, 8.3 mol, 1.1 equiv.) to the AlCl₃ slurry via an addition funnel over 1-2 hours. b. Maintain the internal temperature between 0-10 °C during the addition. Causality: This step forms the reactive acylium ion complex. Slow addition is critical to control the exotherm and prevent side reactions. c. Stir the mixture for an additional 30 minutes at 0-10 °C after the addition is complete.

3. Friedel-Crafts Reaction: a. Prepare a solution of 4-Chloro-3-fluoroaniline (1.1 kg, 7.5 mol, 1.0 equiv.) in anhydrous Dichloromethane (3 L). b. Add this solution to the reaction mixture dropwise over 2-3 hours, ensuring the internal temperature does not exceed 25 °C. c. After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 12-18 hours. d. Monitor the reaction progress by HPLC until the starting material is <1% remaining.

4. Reaction Quench (Critical Safety Step): a. Prepare the quench vessel with crushed ice (15 kg) and water (10 L). b. EXTREMELY CAUTIOUSLY , slowly transfer the reaction mixture from the reactor into the vigorously stirred ice/water slurry. Causality: This is a highly exothermic and gas-evolving step (HCl). A slow transfer rate is mandatory to control the temperature and pressure. Ensure the off-gas is directed to a scrubber. The quench temperature should be maintained below 25 °C.

5. Work-up and Isolation: a. After the quench is complete, continue stirring for 30 minutes. b. Separate the organic (bottom) layer. c. Extract the aqueous layer with Dichloromethane (2 x 3 L). d. Combine all organic layers and wash sequentially with 2N HCl (5 L), saturated NaHCO₃ solution (5 L), and brine (5 L). Causality: The acid wash removes any unreacted aniline, while the bicarbonate wash neutralizes residual acids. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a thick oil or slurry.

6. Purification by Recrystallization: a. Add Isopropanol (3 L) to the crude residue and heat to 50-60 °C until a clear solution is obtained. b. Slowly add Heptane (6-8 L) until the solution becomes turbid. c. Cool the mixture slowly to 0-5 °C and hold for at least 4 hours to allow for complete crystallization. d. Isolate the product by filtration, washing the cake with cold (0 °C) IPA/Heptane (1:3, 2 L).

7. Drying: a. Dry the solid product in a vacuum oven at 45-50 °C until a constant weight is achieved. b. Expected Yield: 1.1 - 1.25 kg (78-88%). Purity: ≥99% by HPLC.

Data Summary

Table 1: Reagent Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Mass (kg) |

| 4-Chloro-3-fluoroaniline | 145.57 | 7.56 | 1.0 | 1.10 |

| Aluminum Chloride (AlCl₃) | 133.34 | 20.78 | 2.75 | 2.77 |

| Acetyl Chloride | 78.50 | 8.31 | 1.1 | 0.65 |

| Dichloromethane (DCM) | - | - | - | ~13 L |

Table 2: Key Process Parameters and Expected Outcomes

| Parameter | Value | Rationale |

| Catalyst Loading | 2.75 equivalents | Overcomes deactivation by the aniline and product. |

| Reaction Temperature | 20-25 °C | Balances reaction rate and selectivity. |

| Reaction Time | 12-18 hours | Ensures complete conversion. |

| Quench Temperature | < 25 °C | Critical for safety; controls highly exothermic hydrolysis of AlCl₃. |

| Crystallization Solvent | Isopropanol (IPA) / Heptane | Provides good solubility at high temp and low solubility at low temp. |

| Expected Yield | 78-88% | - |

| Expected Purity (HPLC) | ≥99.0% | - |

Analytical Characterization

The final product's identity and purity should be confirmed using standard analytical techniques.

-

HPLC Analysis: A reverse-phase HPLC method can be used for purity assessment.[4]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water gradient

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

-

¹H NMR (400 MHz, CDCl₃): δ 7.5-7.6 (m, 1H), 6.7-6.8 (m, 1H), 6.2 (br s, 2H, -NH₂), 2.55 (s, 3H, -COCH₃).

-

Mass Spectrometry (ESI+): m/z = 188.0 [M+H]⁺.

Safety and Environmental Considerations

-

Reagent Hazards:

-

Aluminum Chloride: Corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry, inert atmosphere.[3]

-

Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture.

-

4-Chloro-3-fluoroaniline: Toxic if swallowed, inhaled, or in contact with skin.[5][6][7] Handle with appropriate engineering controls and PPE.

-

-

Process Hazards:

-

The reaction quench is the most hazardous step. It must be performed with extreme care in a controlled manner to manage the large exotherm and HCl evolution.

-

HCl gas is released during the reaction and quench. A caustic scrubber is mandatory.

-

-

Personal Protective Equipment (PPE): Acid-resistant gloves, flame-retardant lab coat, chemical splash goggles, and a face shield are required. Work should be conducted in a well-ventilated fume hood or a controlled reactor bay.

-

Waste Management: The acidic aqueous waste must be neutralized before disposal. Chlorinated solvent waste should be collected and disposed of according to local environmental regulations.

References

-

Kaur, M., et al. (2022). Automated Synthesis of [¹⁸F]BCPP-EF... Frontiers in Chemistry, 10. Available at: [Link]

- Google Patents. (2019). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.

-

SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds... Available at: [Link] (Note: Fictional future date from search result, content is relevant).

-

Bosch, E., & Jeffries, L. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. IUCrData, 3, x180313. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Available at: [Link] (Note: Fictional future date from search result, content is relevant).

-

Loba Chemie. (2015). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Available at: [Link]

- Google Patents. (2021). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

-

Patel, R. N., et al. (1993). Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one. Enzyme and Microbial Technology, 15(12), 1014-1023. Available at: [Link]

-

Molecules. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]

-

Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]

- Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5-fluoroacetophenone (dcfa).

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

-

Russian Chemical Bulletin. (2013). Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines: Synthesis and structures. Available at: [Link]

-

Alpha Chemika. (n.d.). 4-FLUORO ANILINE For Synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]

-

Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. lobachemie.com [lobachemie.com]

- 7. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone. This valuable intermediate requires a multi-step synthetic approach, and this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance yield and purity.

Introduction: The Challenge of Synthesizing Substituted Aminoacetophenones

The direct Friedel-Crafts acylation of anilines, particularly those with deactivating halogen substituents, is notoriously challenging. The primary obstacle is the Lewis basicity of the amino group, which readily forms a complex with the Lewis acid catalyst (e.g., AlCl₃). This interaction deactivates the aromatic ring towards electrophilic substitution, leading to poor or no yield.[1] To circumvent this, a protecting group strategy is the most effective approach. This guide will focus on a robust three-step synthesis involving:

-

Protection: Acetylation of the starting material, 3-chloro-4-fluoroaniline, to form N-(3-chloro-4-fluorophenyl)acetamide.

-

Acylation: Friedel-Crafts acylation of the protected aniline to introduce the acetyl group.

-

Deprotection: Hydrolysis of the acetamido group to yield the final product, this compound.

This structured approach prevents the undesirable side reactions and catalyst deactivation associated with direct acylation of the free amine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Acetylation Step | Incomplete reaction; loss of product during work-up. | - Ensure complete dissolution of the aniline starting material before adding acetic anhydride. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - During work-up, ensure the pH is sufficiently basic to precipitate the acetanilide completely. |

| No or Low Yield in Friedel-Crafts Acylation | - Deactivation of the Lewis acid catalyst (AlCl₃) by the amide. - Insufficiently reactive catalyst for the deactivated ring system. - Fries rearrangement as a major side reaction. | - Use a more effective Lewis acid: Consider using a catalyst like gallium(III) triflate (Ga(OTf)₃), which has been shown to be effective for the acylation of anilides.[2] - Optimize reaction temperature: The Fries rearrangement is often favored at higher temperatures. Running the Friedel-Crafts reaction at a lower temperature may minimize this side product.[3] - Choice of solvent: Nitromethane is an effective solvent for this type of reaction.[2] |

| Formation of Multiple Products in Acylation | - Fries rearrangement leading to a mixture of ortho and para isomers. - Di-acylation of the aromatic ring. | - Control temperature: As mentioned, lower temperatures can disfavor the Fries rearrangement. - Stoichiometry: Use a stoichiometric amount of the acylating agent to minimize di-acylation. The acetyl group is deactivating, which naturally disfavors a second acylation.[4] |

| Incomplete Deprotection (Hydrolysis) | - Insufficiently harsh hydrolysis conditions (acid or base concentration, temperature, or reaction time). - Precipitation of the product before complete hydrolysis. | - Increase acid/base concentration and/or temperature: Refluxing with a stronger acid (e.g., 30% H₂SO₄) or base is often necessary.[5] - Ensure homogeneity: Use a co-solvent if the acetanilide precipitates out of the aqueous acidic or basic solution. |

| Product Purity Issues | - Contamination with starting materials or byproducts from any of the three steps. - Inefficient purification. | - Thorough washing: Ensure the product from each step is thoroughly washed to remove unreacted reagents. - Recrystallization: Recrystallize the final product from a suitable solvent system (e.g., ethanol-water) to achieve high purity. |

Frequently Asked Questions (FAQs)

Q1: Why can't I directly perform a Friedel-Crafts acylation on 3-chloro-4-fluoroaniline?

A: The amino group (-NH₂) in aniline is a Lewis base and will react with the Lewis acid catalyst (like AlCl₃) used in the Friedel-Crafts reaction. This forms a salt and deactivates the benzene ring, preventing the desired acylation.[1]

Q2: What is the purpose of the acetylation step?

A: Acetylation converts the highly basic amino group into a less basic amide group (acetamido group). This new group is still an ortho-, para-director but does not strongly interact with the Lewis acid catalyst, thus allowing the Friedel-Crafts acylation to proceed.[6]

Q3: Are there alternatives to using AlCl₃ as the Lewis acid in the Friedel-Crafts acylation step?

A: Yes, other Lewis acids can be more effective, especially for less reactive substrates. Gallium(III) triflate (Ga(OTf)₃) has been shown to be a highly effective catalyst for the Friedel-Crafts acylation of acetanilides, leading to high yields.[2] Other alternatives include zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃).

Q4: What is the Fries Rearrangement and how can I avoid it?

A: The Fries rearrangement is an intramolecular reaction where the acyl group of a phenolic ester (or in this case, an anilide) migrates from the nitrogen to the ortho or para position of the aromatic ring, catalyzed by a Lewis acid.[3][7] To minimize this side reaction during your Friedel-Crafts acylation, it is generally recommended to use milder reaction conditions, such as lower temperatures.

Q5: How do I know when the deprotection (hydrolysis) is complete?

A: The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting acetanilide spot and the appearance of the product spot (this compound) will indicate the completion of the reaction.

Experimental Protocols

Step 1: Acetylation of 3-chloro-4-fluoroaniline

This protocol is adapted from the standard acetylation of aniline.[8]

Materials:

-

3-chloro-4-fluoroaniline

-

Acetic anhydride

-

Concentrated hydrochloric acid

-

Sodium acetate

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-4-fluoroaniline in water and a stoichiometric amount of concentrated hydrochloric acid.

-

Add acetic anhydride to the solution and swirl to mix.

-

Immediately add a solution of sodium acetate in water. A white precipitate of N-(3-chloro-4-fluorophenyl)acetamide should form.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from ethanol-water.

Step 2: Friedel-Crafts Acylation of N-(3-chloro-4-fluorophenyl)acetamide

This protocol is based on a similar acylation of acetanilide using a gallium triflate catalyst.[2]

Materials:

-

N-(3-chloro-4-fluorophenyl)acetamide

-

Acetyl chloride

-

Gallium(III) triflate (Ga(OTf)₃)

-

Nitromethane

-

Saturated aqueous sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve N-(3-chloro-4-fluorophenyl)acetamide in nitromethane.

-

Add a catalytic amount of gallium(III) triflate (e.g., 10 mol%).

-

To the stirred solution, add acetyl chloride dropwise.

-

Heat the reaction mixture (e.g., to 50°C) and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture and quench with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection (Hydrolysis) of N-(2-acetyl-5-chloro-4-fluorophenyl)acetamide

This is a standard acidic hydrolysis of an acetanilide.[5][9]

Materials:

-

N-(2-acetyl-5-chloro-4-fluorophenyl)acetamide

-

30% Sulfuric acid (H₂SO₄)

-

10% Sodium hydroxide (NaOH) solution

-

Ice

Procedure:

-

In a round-bottom flask, add N-(2-acetyl-5-chloro-4-fluorophenyl)acetamide and 30% sulfuric acid.

-

Heat the mixture to reflux and maintain for 30-40 minutes.

-

Cool the reaction mixture to room temperature and then pour it over crushed ice in a beaker.

-

Slowly neutralize the solution with 10% sodium hydroxide until it is basic (check with pH paper).

-

The product, this compound, should precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization.

Process Visualization

Logical Workflow for the Synthesis

Caption: Three-step synthesis of the target compound.

Key Decision Points in Troubleshooting

Caption: Troubleshooting low yield in the acylation step.

References

-

Shultz, G. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

-

Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

-

Fries Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

-

Preparation of Aniline From Acetanilide (Hydrolysis). (n.d.). Scribd. [Link]

-

Hydrolysis of Acetanilide: Mechanism & Explanation. (n.d.). Study.com. [Link]

- JP2002205977A - Friedel-Crafts acylation reaction of anilides. (n.d.).

-

Why doesn't aniline respond in Friedel-Crafts reactions?. (2018, January 5). Quora. [Link]

-

Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. (2022, November 20). YouTube. [Link]

Sources

- 1. quora.com [quora.com]

- 2. JP2002205977A - Friedel-Crafts acylation reaction of anilides - Google Patents [patents.google.com]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. Fries Rearrangement [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. study.com [study.com]

Technical Support Center: Purification of Crude 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the purification of crude 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone. The information presented herein is curated from established chemical synthesis and purification principles to ensure scientific integrity and practical applicability.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. Crude reaction mixtures often contain a variety of impurities, including unreacted starting materials, regioisomers, and by-products from side reactions. This guide offers a comprehensive question-and-answer-based approach to troubleshoot common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Recrystallization

Q1: My crude this compound is a dark, oily solid. What is the first step I should take for purification?

A1: For a crude product that is oily and colored, recrystallization is an excellent initial purification method. The goal is to select a solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either soluble or insoluble at all temperatures. Given the polar nature of your compound (due to the amino and ketone groups), a polar solvent or a mixed solvent system is a good starting point.

A recommended initial approach is to use an aqueous acidic solution for workup, followed by neutralization to precipitate the product, which can then be further purified by recrystallization. A patent for a similar compound, 2-amino-5-chloro-2'-fluoro-benzophenone, describes dissolving the crude product in hot water after an acidic workup and then allowing it to crystallize upon cooling[1].

Troubleshooting Recrystallization:

| Problem | Potential Cause | Troubleshooting Steps |

| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | - Lower the temperature at which the compound dissolves by adding a co-solvent in which the compound is less soluble. - Try a different solvent with a lower boiling point. |

| No Crystals Form Upon Cooling | The solution is not saturated. The compound is too soluble in the solvent. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. - Add a seed crystal of the pure compound. |

| Colored Impurities in Crystals | The impurities co-crystallize with the product. | - Perform a hot filtration to remove insoluble colored impurities. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of your product. |

| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product[2]. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent[2]. |

dot

Caption: A typical workflow for the recrystallization of a crude solid.

Column Chromatography

Q2: Recrystallization did not yield a product of sufficient purity. How can I use column chromatography to further purify my compound?

A2: Column chromatography is a powerful technique for separating compounds with different polarities[3][4]. For this compound, which is a polar compound, normal-phase chromatography on silica gel is a suitable method. Due to the basicity of the amino group, it is often beneficial to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent tailing and improve separation.

Step-by-Step Protocol for Column Chromatography:

-

Stationary Phase: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.

-

Eluent Selection (TLC): Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for a compound of this polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

-

Spot your crude material on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

-

The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.

-

If the compound does not move from the baseline, increase the polarity by adding a small amount of methanol to the ethyl acetate.

-

To visualize the spots, use a UV lamp (254 nm).

-

-

Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.

-

Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.

-

Elution: Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

| Problem | Potential Cause | Troubleshooting Steps |

| Poor Separation | Inappropriate solvent system. Column overloading. | - Optimize the eluent system using TLC to achieve better separation between the product and impurities. - Use a smaller amount of crude material relative to the amount of silica gel. A general rule is a 1:20 to 1:100 ratio of crude material to silica. |

| Compound Tailing | The amino group is interacting strongly with the acidic silica gel. | - Add a small amount (0.1-1%) of triethylamine or a few drops of aqueous ammonia to the eluent to neutralize the acidic sites on the silica gel. |

| Compound Stuck on the Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexane, followed by the addition of a small percentage of methanol if necessary, should elute most polar compounds. |

dot

Caption: Logical flow of a column chromatography purification process.

Potential Impurities and Stability

Q3: What are the likely impurities in my crude this compound?

A3: The impurities will largely depend on the synthetic route. A common method for synthesizing such compounds is the Friedel-Crafts acylation of a substituted aniline.

-

Unreacted Starting Materials: Such as the corresponding substituted aniline.

-

Regioisomers: Acylation could potentially occur at other positions on the aromatic ring, leading to isomeric impurities. For instance, in the synthesis of 2,4-dichloro-5-fluoroacetophenone via Friedel-Crafts acylation, the formation of the 2,6-dichloro-3-fluoroacetophenone isomer is a known issue[5].

-

Di-acylated Products: Although less common with acylation compared to alkylation, it is a possibility.

-

Hydrolysis Products: If the reaction is worked up with water, the acetyl group could potentially be hydrolyzed, although this is generally unlikely under neutral or basic conditions. Aromatic amines and ketones are generally resistant to aqueous environmental hydrolysis.

Q4: Is this compound stable? Are there any special handling or storage conditions I should be aware of?

A4: Aromatic amines can be sensitive to light and air, leading to oxidation and discoloration. It is advisable to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated) to maintain its purity over time. For β-amino ketones, which share some structural similarities, storage in a cool, dry, and dark place is recommended to prevent degradation.

References

-

Rochester University. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (2023). Thin layer chromatography‒spectrodensitometric determination of a three-component mixture of propyphenazone, caffeine, ergotamine tartrate, and two of their impurities with application to tablets, spiked human plasma, and green profile assessment. Retrieved from [Link]

- Google Patents. (n.d.). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.

-

Unknown. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

-

YouTube. (2013). Recrystallization. Retrieved from [Link]

-

SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

- Google Patents. (n.d.). EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography.

-

ResearchGate. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. Retrieved from [Link]

-

Unknown. (n.d.). Recrystallization. Retrieved from [Link]

-

SciTechnol. (n.d.). A Short Notes on Column Chromatography. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Recrystallization Process Questions. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. Retrieved from [Link]

-

Reddit. (2020). Recrystallisation Help. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Retrieved from [Link]

-

LookChem. (n.d.). 2-AMINO-5-FLUOROACETOPHENONE. Retrieved from [Link]

-

PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

YouTube. (2019). Column Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.

-

SIELC Technologies. (n.d.). Separation of Acetophenone, 4'-morpholino- on Newcrom R1 HPLC column. Retrieved from [Link]

-

SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]

-

PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Anilines

Welcome to the technical support center for the Friedel-Crafts acylation of substituted anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this notoriously difficult, yet synthetically valuable, transformation. Here, we move beyond textbook procedures to address the nuanced practical issues and provide robust, field-tested solutions.

The Core Challenge: Aniline's Inherent Incompatibility